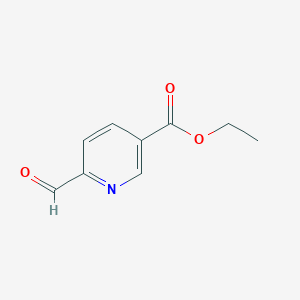

Ethyl 6-formylnicotinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 6-formylnicotinate is a chemical compound with the molecular formula C9H9NO3 . It is available for purchase from various chemical suppliers .

Synthesis Analysis

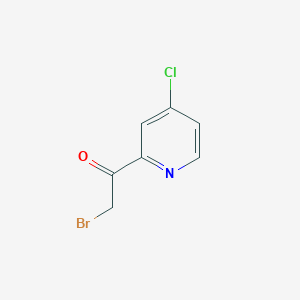

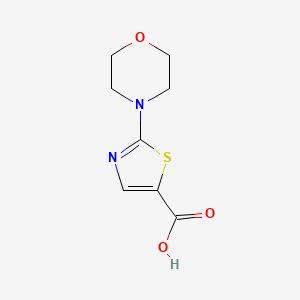

A synthetic method of 6-formyl methyl nicotinate, which may be similar to the synthesis of Ethyl 6-formylnicotinate, has been disclosed in a patent . The method involves several steps, starting with 6-methyl nicotinate as a raw material and using glacial acetic acid as a solvent. The reaction proceeds under the action of bromine and sodium acetate to generate 6-tribromomethyl nicotinate. One bromine is then removed from the 6-tribromomethyl nicotinic acid methyl ester under the action of sodium sulfite aqueous solution to obtain 6-dibromomethyl nicotinic acid methyl ester. Finally, 6-dibromo methyl nicotinic acid methyl ester reacts with morpholine to generate the product 6-formyl nicotinic acid methyl ester .Molecular Structure Analysis

The molecular weight of Ethyl 6-formylnicotinate is 179.18 . The linear formula of this compound is C9H9NO3 .Wissenschaftliche Forschungsanwendungen

Synthesis of New Heterocyclic Systems

A study by Chaban and Matiychuk (2020) described the synthesis of ethyl 2-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-arylnicotinoates from 6-aryl-2-formylnicotinoates and rhodanine. This reaction forms 2-aryl-5-oxo-5H-thiopyrano[4,3-b]pyridine-7-carboxylic acids, representing a new heterocyclic system. The research illustrates a novel application in synthesizing complex molecules for potential pharmaceutical use. (Chaban & Matiychuk, 2020)

Pharmaceutical Development

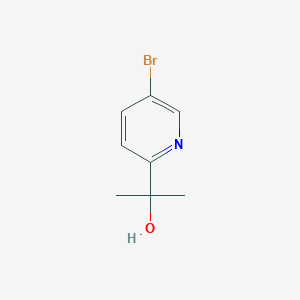

Andersen et al. (2013) developed a multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, using ethyl 6-chloro-5-cyano-2-methylnicotinate. This process supports preclinical and clinical studies, showcasing the compound's role in advancing therapeutic agents. (Andersen et al., 2013)

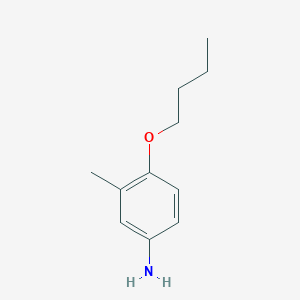

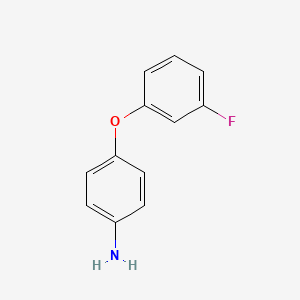

Catalysis and Green Chemistry

Taheri, Veisi, and Hekmati (2017) demonstrated the use of ethyl formate for the formylation of different amines and alcohols, catalyzed by sulfonic acid supported on polydopamine-encapsulated Fe3O4 nanoparticles. This environmentally friendly method offers an efficient and recyclable catalyst for the formylation process, highlighting the compound's utility in sustainable chemistry. (Taheri, Veisi, & Hekmati, 2017)

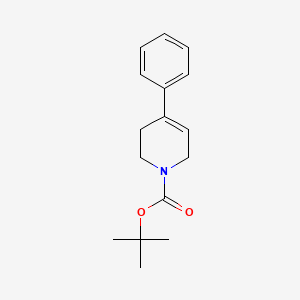

Functionalized Tetrahydropyridines Synthesis

Zhu, Lan, and Kwon (2003) employed ethyl 2-methyl-2,3-butadienoate for the phosphine-catalyzed [4 + 2] annulation with N-tosylimines, resulting in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This study showcases the application in synthesizing highly functionalized tetrahydropyridines, which are valuable in medicinal chemistry. (Zhu, Lan, & Kwon, 2003)

Organocatalyst in Heterocyclic Synthesis

Zolfigol et al. (2013) reported a green method for synthesizing 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles using ethyl acetoacetate, malononitrile, and hydrazine hydrate. Isonicotinic acid served as a dual and biological organocatalyst, emphasizing the role of Ethyl 6-formylnicotinate derivatives in facilitating organic reactions under solvent-free conditions. (Zolfigol et al., 2013)

Eigenschaften

IUPAC Name |

ethyl 6-formylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-13-9(12)7-3-4-8(6-11)10-5-7/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOIOKMHVHLARR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60575426 |

Source

|

| Record name | Ethyl 6-formylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-formylnicotinate | |

CAS RN |

20857-31-2 |

Source

|

| Record name | 3-Pyridinecarboxylic acid, 6-formyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20857-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-formylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate](/img/structure/B1339324.png)

![1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1339342.png)

![2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B1339346.png)

![2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1339359.png)